molecular formula C18H21FN4O2 B2585568 3-((5-fluoropyrimidin-2-yl)oxy)-N-(3-phenylpropyl)pyrrolidine-1-carboxamide CAS No. 2034579-14-9

3-((5-fluoropyrimidin-2-yl)oxy)-N-(3-phenylpropyl)pyrrolidine-1-carboxamide

Cat. No. B2585568
CAS RN: 2034579-14-9
M. Wt: 344.39
InChI Key: BMBXHFFJCGKCIU-UHFFFAOYSA-N
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Description

3-((5-fluoropyrimidin-2-yl)oxy)-N-(3-phenylpropyl)pyrrolidine-1-carboxamide is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as FPPP and has been synthesized using different methods.

Scientific Research Applications

Kinase Inhibitors and Anticancer Agents

Discovery of Selective Met Kinase Inhibitors

Research has identified substituted N-(4-(2-aminopyridin-4-yloxy)-3-fluoro-phenyl)-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamides as potent and selective Met kinase inhibitors. These compounds demonstrated significant tumor stasis in Met-dependent human gastric carcinoma models, with one advanced to phase I clinical trials due to its promising preclinical safety profiles and in vivo efficacy (Schroeder et al., 2009).

Synthesis and Evaluation as Anticancer Agents

A study on the synthesis and computational analysis of certain carboxamide derivatives revealed their potential anticancer activity. These compounds showed significant interactions near the colchicine binding site of tubulin, suggesting a role in inhibiting tubulin polymerization and potentially offering anticancer benefits (Jayarajan et al., 2019).

Development of Potent Inhibitors

Compounds incorporating phenylpyrimidine-carboxamide derivatives were developed and evaluated for their inhibitory effects on c-Met kinase and cancer cell lines. These derivatives displayed remarkable cytotoxicity and selectivity, suggesting their utility as potent inhibitors for therapeutic applications (Zhu et al., 2016).

Novel Synthetic Approaches and Chemical Properties

Regioselective Synthesis for Kinase Inhibition

Research into 2,4-disubstituted-5-fluoropyrimidines revealed novel synthetic approaches for creating compounds with potential as kinase inhibitors. These efforts yielded novel compounds with promising biological activities, highlighting the importance of regioselective synthesis in medicinal chemistry (Wada et al., 2012).

Antimicrobial and Antitubercular Activities

Synthesis and evaluation of novel carboxamide derivatives have demonstrated significant antimicrobial and antitubercular activities. These findings suggest the potential utility of such compounds in addressing various infectious diseases (Bodige et al., 2020).

properties

IUPAC Name

3-(5-fluoropyrimidin-2-yl)oxy-N-(3-phenylpropyl)pyrrolidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21FN4O2/c19-15-11-21-17(22-12-15)25-16-8-10-23(13-16)18(24)20-9-4-7-14-5-2-1-3-6-14/h1-3,5-6,11-12,16H,4,7-10,13H2,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMBXHFFJCGKCIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1OC2=NC=C(C=N2)F)C(=O)NCCCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-((5-fluoropyrimidin-2-yl)oxy)-N-(3-phenylpropyl)pyrrolidine-1-carboxamide

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